molecular formula C13H20N2 B8692948 1-Benzyl-2,2-dimethylpyrrolidin-3-amine

1-Benzyl-2,2-dimethylpyrrolidin-3-amine

Cat. No.: B8692948
M. Wt: 204.31 g/mol
InChI Key: GUPZVIPUAXBIPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2,2-dimethylpyrrolidin-3-amine is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

1-benzyl-2,2-dimethylpyrrolidin-3-amine

InChI

InChI=1S/C13H20N2/c1-13(2)12(14)8-9-15(13)10-11-6-4-3-5-7-11/h3-7,12H,8-10,14H2,1-2H3

InChI Key

GUPZVIPUAXBIPV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCN1CC2=CC=CC=C2)N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (3E)-2,2-dimethyl-1-(phenylcarbonyl)-3-pyrrolidinone O-methyloxime (1.9492 g, 7.914 mmol) in THF (80 mL) was added lithium aluminum hydride (0.900 g, 23.72 mmol), and the mixture was heated at 65° C. and stirred for 5 h. The mixture was cooled to 0° C., and Na2SO4.10H2O (2 g) was added. The mixture was stirred for 30 min, and 1 N aq. NaOH (100 mL) was then added. The mixture was extracted with Et2O (3×150 mL), and the combined organic phase was dried over anhydrous Na2SO4, filtered, and concentrated in vacuo to give crude racemic 2,2-dimethyl-1-(phenylmethyl)-3-pyrrolidinamine (1.8247 g, >100% crude yield) as a light yellow oil. LCMS: (M+H)+: 205.2.
Quantity
1.9492 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na2SO4.10H2O
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.